molecular formula C16H14N4O3 B13014529 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B13014529
M. Wt: 310.31 g/mol
InChI Key: LIWASGFLDHWAFS-UHFFFAOYSA-N
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Description

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative under controlled conditions. The final step involves the coupling of the pyrimidine-pyrazole intermediate with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide

Uniqueness

What sets 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid apart is its unique combination of the pyrazole, pyrimidine, and benzoic acid moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzoic acid

InChI

InChI=1S/C16H14N4O3/c1-10-7-11(2)20(19-10)14-8-15(18-9-17-14)23-13-5-3-12(4-6-13)16(21)22/h3-9H,1-2H3,(H,21,22)

InChI Key

LIWASGFLDHWAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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